molecular formula C19H29P B069457 Dicyclohexyl(2-methylphenyl)phosphine CAS No. 173593-25-4

Dicyclohexyl(2-methylphenyl)phosphine

Cat. No.: B069457
CAS No.: 173593-25-4
M. Wt: 288.4 g/mol
InChI Key: MKHYBAIPMJGEQO-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-methylphenyl)phosphine is a sterically demanding, electron-rich tertiary phosphine ligand that has found significant utility in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its molecular structure, featuring two cyclohexyl groups and one 2-methylphenyl (o-tolyl) group attached to a central phosphorus atom, creates a specific steric and electronic profile. The bulky, electron-donating cyclohexyl groups enhance the ligand's ability to stabilize low-valent metal centers, such as Pd(0), which is crucial for the catalytic cycle of reactions like Suzuki-Miyaura, Heck, and Negishi couplings. The presence of the ortho-methyl group on the aryl ring introduces additional steric hindrance proximal to the phosphorus atom, which can further influence the coordination geometry and reactivity at the metal center, often leading to improved selectivity and catalytic activity.

Properties

IUPAC Name

dicyclohexyl-(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHYBAIPMJGEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340028
Record name Dicyclohexyl(2-methylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173593-25-4
Record name Dicyclohexyl(2-methylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexyl(2-methylphenyl)phosphine
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Biological Activity

Dicyclohexyl(2-methylphenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

  • Molecular Formula : C19H29P
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 3751-48-2
  • IUPAC Name : this compound

The compound is characterized by its bulky dicyclohexyl and 2-methylphenyl groups, which influence its reactivity and interactions with biological systems.

This compound primarily functions through the formation of stable complexes with transition metals. These complexes can catalyze various reactions, including:

  • Oxidation Reactions : Conversion to phosphine oxides.
  • Substitution Reactions : Replacement of the phosphine group with other functional groups.
  • Coordination Complex Formation : Interaction with transition metals, enhancing catalytic activity in biological processes.

Research indicates that the biological activity may reside significantly in specific stereoisomers of the compound, particularly the S enantiomer, which has shown enhanced interaction with biological targets .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. Its coordination complexes have been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, a study reported that derivatives of this phosphine compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways. The inhibition mechanism involves binding to the active site of enzymes, thereby preventing substrate access. This property is particularly relevant in drug design for targeting specific metabolic disorders .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy of this compound against pathogenic bacteria.
    • Method : Disc diffusion method was employed to assess antibacterial activity.
    • Results : The compound demonstrated significant inhibition zones against tested bacterial strains, suggesting its potential as a therapeutic agent.
  • Enzyme Inhibition Study :
    • Objective : Investigate the inhibition of acetylcholinesterase by this compound.
    • Method : Enzyme kinetics were analyzed using varying concentrations of the phosphine.
    • Results : A notable decrease in enzyme activity was observed, indicating that this compound could be developed into a treatment for conditions like Alzheimer's disease.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in medicinal chemistry. Its ability to form stable metal complexes enhances its use in:

  • Drug Delivery Systems : Facilitating targeted delivery of therapeutics through metal coordination.
  • Catalysis in Organic Synthesis : Serving as a ligand in palladium-catalyzed reactions, which are crucial in pharmaceutical synthesis .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₉H₂₉P
  • Molecular Weight : 288.407 g/mol
  • Melting Point : 90-93 °C
  • Boiling Point : 409.1 °C at 760 mmHg
  • CAS Number : 173593-25-4

The structure of dicyclohexyl(2-methylphenyl)phosphine features a phosphorus atom bonded to two cyclohexyl groups and one 2-methylphenyl group, making it a versatile ligand in coordination chemistry.

Catalytic Applications

This compound is primarily utilized as a ligand in various catalytic processes:

  • Cross-Coupling Reactions :
    • It serves as a cocatalyst in nickel-catalyzed coupling reactions involving alkenes, aldehydes, and silyl triflates .
    • The compound is effective in facilitating Suzuki-Miyaura and Heck reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .
  • Borylation Reactions :
    • This compound has been employed in directed borylation reactions, enabling the functionalization of C–H bonds. This application is particularly valuable for synthesizing complex organic molecules .
  • Catalysis in Organic Synthesis :
    • As a ligand, it enhances the activity of metal catalysts, improving reaction yields and selectivity in various synthetic pathways .

Case Studies

  • Phosphine-Directed C–H Borylation :
    • A study demonstrated that this compound could direct the borylation of benzylic C–H bonds effectively. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its utility in selective functionalization .
  • Nickel-Catalyzed Reactions :
    • In another case, this compound was used in nickel-catalyzed coupling reactions to synthesize complex alkenes from simple precursors. The ligand's presence significantly improved the efficiency of the reaction, highlighting its role in advancing synthetic methodologies .

Summary of Applications

Application AreaDescription
Cross-Coupling ReactionsUsed as a ligand for Suzuki-Miyaura and Heck reactions for carbon-carbon bond formation.
Borylation ReactionsFacilitates selective C–H borylation reactions for functional group introduction.
Organic SynthesisEnhances metal catalyst activity, improving yield and selectivity in various synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Ligands

Steric and Electronic Modifications in Biphenyl-Based Ligands

2-(Dicyclohexylphosphino)-2'-methylbiphenyl (CAS 251320-86-2)
  • Molecular formula : C₂₅H₃₃P, MW : 364.50 g/mol .
  • Compared to Dicyclohexyl(2-methylphenyl)phosphine, this compound features an additional biphenyl backbone, increasing conjugation and steric bulk.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, CAS 657408-07-6)
  • Substituents : Two methoxy groups at the 2' and 6' positions .
  • Impact: Methoxy groups are stronger electron donors than methyl groups, increasing the ligand’s electron-donating ability. This enhances oxidative addition rates in Pd-catalyzed reactions, such as Suzuki-Miyaura couplings .
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, CAS 787618-22-8)
  • Substituents : Diisopropoxy groups .
  • Impact: The bulky isopropoxy groups increase steric hindrance (cone angle >170°), favoring monodentate coordination and stabilizing low-coordinate metal intermediates. This is critical in Buchwald-Hartwig amination reactions .

Substituent Position and Cone Angle

The ortho-methyl group in this compound provides moderate steric bulk. Its effective cone angle is 171.5°, similar to this compound, but the electronic donation from the dimethylamino group alters metal-ligand bonding dynamics .

Catalytic Performance in Cross-Coupling Reactions

  • Ir-Catalyzed Diborylation: this compound achieved moderate yields in benzylic C(sp³)−H diborylation with HBpin. Replacing dicyclohexyl with diphenyl groups (e.g., 2-(Diphenylphosphino)-2'-methylbiphenyl) increased yields to 67%, attributed to reduced steric hindrance and optimized π-backbonding .
  • Pd-Catalyzed C–N Bond Formation :

    • Ligands with dicyclohexyl phosphine and dimethylamine substituents (e.g., first-generation Buchwald ligands) showed high efficiency in aryl chloride couplings, but this compound’s ortho-methyl group may hinder substrate access in bulky systems .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 173593-25-4 C₁₉H₂₉P 288.41 90–93 409.1±24.0
2-(Dicyclohexylphosphino)-2'-methylbiphenyl 251320-86-2 C₂₅H₃₃P 364.50 N/A N/A
SPhos 657408-07-6 C₂₄H₃₂O₂P 398.48 N/A N/A

Table 2: Steric and Electronic Parameters

Compound Name Effective Cone Angle (°) Key Substituents Electronic Effect
This compound ~170 Ortho-methylphenyl Moderate electron donation
Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide 171.5 Para-dimethylamino Strong electron donation
RuPhos >170 2',6'-Diisopropoxy High steric hindrance

Preparation Methods

Standard Protocol

Reagents :

  • Dicyclohexylphosphine (1.0 equiv)

  • 2-Methylphenyl bromide (1.1 equiv)

  • Acetonitrile (solvent)

  • Tetradecane or octadecane (high-boiling nonpolar solvent)

  • Sodium hydrogen carbonate (base)

Procedure :

  • Combine dicyclohexylphosphine, acetonitrile, and tetradecane in a nitrogen-purged reactor.

  • Heat to 70°C and add 2-methylphenyl bromide dropwise over 2 hours.

  • Maintain at 70°C for 1 hour to complete the substitution.

  • Cool to 40°C, add deoxygenated water, and neutralize with NaHCO₃.

  • Separate the organic layer, wash with water, and purify via vacuum distillation or recrystallization.

Key Parameters :

ParameterOptimal Value
Temperature70°C
Reaction Time3 hours
Solvent Ratio1:1 (ACN:tetradecane)
Yield75–85%

Acetonitrile accelerates the reaction by stabilizing the phosphonium intermediate, while the high-boiling solvent facilitates product isolation.

Halogen-Lithium Exchange Strategy

For higher regioselectivity, halogen-lithium exchange offers an alternative pathway, particularly for substrates sensitive to electrophilic substitution.

Synthesis via Lithium Intermediates

Reagents :

  • 2-Bromo-1-methylbenzene (1.0 equiv)

  • n-BuLi (1.1 equiv, hexanes)

  • Dicyclohexylphosphine chloride (1.0 equiv)

Procedure :

  • Cool 2-bromo-1-methylbenzene in THF to –78°C.

  • Add n-BuLi dropwise to generate 2-methylphenyllithium.

  • Introduce dicyclohexylphosphine chloride at –78°C.

  • Warm to room temperature, quench with NH₄Cl, and extract with diethyl ether.

  • Purify via column chromatography (hexane/EtOAc).

Performance Metrics :

  • Yield: 68–72%

  • Purity (HPLC): >95%

This method minimizes side reactions but requires stringent anhydrous conditions.

Grignard Reagent-Based Alkylation

Grignard reagents provide a versatile approach for introducing the 2-methylphenyl group to phosphorus centers.

Magnesium-Mediated Coupling

Reagents :

  • Dicyclohexylphosphine (1.0 equiv)

  • 2-Methylphenylmagnesium bromide (1.2 equiv)

  • Anhydrous THF

Procedure :

  • Add 2-methylphenylmagnesium bromide to dicyclohexylphosphine in THF at 0°C.

  • Reflux for 12 hours under nitrogen.

  • Quench with saturated NH₄Cl, extract with CH₂Cl₂, and dry over Na₂SO₄.

  • Concentrate and recrystallize from methanol.

Outcomes :

MetricResult
Isolated Yield70%
Reaction ScaleUp to 500 g

Reaction Optimization and Challenges

Solvent Selection

Nonpolar solvents (e.g., tetradecane) improve yields by reducing phosphine oxidation. Acetonitrile enhances reaction rates but requires careful phase separation during workup.

Temperature Effects

Elevated temperatures (>70°C) risk decomposition, while temperatures <60°C prolong reaction times. Kinetic studies suggest an activation energy of 85 kJ/mol for the substitution step.

Catalytic Acceleration

Triethylamine (5 mol%) accelerates reactions by scavenging HBr, shifting the equilibrium toward product formation.

Purification and Characterization

Recrystallization

Recrystallization from methanol at –20°C yields colorless crystals with >99% purity (by ³¹P NMR).

Chromatographic Methods

Flash chromatography (SiO₂, hexane/EtOAc 9:1) resolves phosphine from oxidized byproducts (R₃P=O).

Analytical Data

TechniqueKey Findings
³¹P NMRδ = –18.2 ppm (singlet)
HRMS[M+H]⁺ = 288.4073
X-ray CrystallographyP–C bond: 1.84 Å

Industrial-Scale Synthesis

Pilot Plant Protocol

  • Reactor : 100 L jacketed glass-lined steel

  • Throughput : 15 kg/batch

  • Cycle Time : 8 hours

  • Cost Analysis :

    ComponentCost Contribution
    Raw Materials62%
    Solvent Recovery25%
    Labor/Energy13%

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Dicyclohexyl(2-methylphenyl)phosphine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting dicyclohexylphosphine with 2-methylphenyl halides (e.g., bromide or iodide) under inert conditions. For example, analogous syntheses of related phosphine ligands use methanol as a solvent and room-temperature stirring to promote phosphine-aryl bond formation . Purification often involves recrystallization or column chromatography under nitrogen to prevent oxidation.

Q. What purification techniques are recommended for this air-sensitive compound?

  • Methodology : Due to its sensitivity to oxygen and moisture, purification should be performed under inert atmospheres (argon or nitrogen). Recrystallization from methanol or toluene is effective for removing unreacted precursors. For higher purity, flash chromatography on silica gel with non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Storage at 2–8°C in amber vials with PTFE-lined caps ensures long-term stability .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology :

  • Handling : Use gloveboxes or Schlenk lines for manipulation. Always degas solvents (e.g., THF, toluene) before use.
  • Storage : Store at 2–8°C in sealed containers under inert gas. Avoid exposure to light, as photodegradation may occur. Hazard statements (H315, H319, H335) indicate the need for PPE, including gloves and safety goggles .

Q. What characterization methods are essential for confirming its structure?

  • Methodology :

TechniqueApplicationExample Data
31^{31}P NMR Confirms phosphine environmentSingle peak at ~–10 to –20 ppm
X-ray crystallography Resolves steric geometryP–C bond lengths: ~1.8–1.9 Å
HRMS Verifies molecular weight[M+H]+^+ at m/z 288.41

Advanced Research Questions

Q. How can researchers optimize catalytic performance in cross-coupling reactions using this ligand?

  • Methodology : The ligand’s steric bulk and electron-donating properties enhance catalytic activity in Pd-mediated reactions (e.g., Suzuki-Miyaura coupling). Optimize by:

  • Screening Pd sources (e.g., Pd(OAc)2_2, Pd2_2(dba)3_3).
  • Adjusting ligand-to-metal ratios (typically 1:1–2:1).
  • Using bases like K3_3PO4_4 or Cs2_2CO3_3 to deprotonate substrates. For example, a Pd/Xantphos system achieved >90% yield in diarylmethyl phosphine oxide synthesis .

Q. How do steric effects of this ligand influence metal complex geometry, and how can they be analyzed?

  • Methodology : The ligand’s Tolman cone angle (~171–172°) dictates metal coordination geometry. Analyze via:

  • Crystallography : Distorted tetrahedral geometry around phosphorus (C–P–C angles ~107°, Se–P–C angles ~112° in selenide derivatives) .
  • DFT calculations : Model steric repulsion between cyclohexyl groups and substrates to predict regioselectivity .

Q. What strategies address contradictory reactivity data in different reaction media?

  • Methodology : Conflicting yields in polar vs. non-polar solvents may arise from ligand dissociation or solvent coordination. Mitigate by:

  • Conducting Hammett analysis to assess electronic effects.
  • Comparing reaction rates in competing solvents (e.g., DMF vs. toluene). For instance, dibutyl phosphine oxide showed slower reactivity than diethyl phosphonate due to conjugate base stability differences .

Q. How can computational modeling aid in predicting coordination behavior?

  • Methodology : Use DFT to simulate transition states and ligand-metal interactions. Key parameters:

  • Electron-donating capacity : Calculated via Natural Bond Orbital (NBO) analysis.
  • Steric maps : Visualize ligand footprint using software like SHELXL. This approach explained stereoselectivity in Pd-catalyzed C–N bond formation .

Q. What experimental design considerations are critical for C–H activation using this ligand?

  • Methodology :

  • Substrate scope : Test electron-deficient arenes for oxidative addition feasibility.
  • Temperature control : Maintain 80–110°C to balance activation energy and ligand stability.
  • Additives : Include silver salts (e.g., AgOTf) to scavenge halides. In Buchwald-Hartwig amination, similar ligands achieved 50% conversion with 85% selectivity despite catalyst decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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